molecular formula C4H7FS B6208969 3-fluorocyclobutane-1-thiol CAS No. 2703774-56-3

3-fluorocyclobutane-1-thiol

Cat. No.: B6208969
CAS No.: 2703774-56-3
M. Wt: 106.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorocyclobutane-1-thiol is an organosulfur compound characterized by the presence of a fluorine atom and a thiol group attached to a cyclobutane ring. . The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-fluorocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclobutyl halides with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of cyclobutyl fluorides with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-fluorocyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), iodine (I2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Sodium hydrosulfide (NaSH), thiourea

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted cyclobutane derivatives

Mechanism of Action

Comparison with Similar Compounds

  • 3-methyl-1-butanethiol
  • 2-butene-1-thiol
  • Ethanethiol

Comparison: 3-fluorocyclobutane-1-thiol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to other thiols. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2703774-56-3

Molecular Formula

C4H7FS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

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